3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : The molecular ion [M+H]⁺ is observed at m/z 201.0. Fragmentation patterns include loss of H₂O (m/z 183.0) and cleavage of the ethylene glycol chain (m/z 123.0).
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.7 (OCH₂), δ 7.0 (aromatic H) |
| ¹¹B NMR | δ 28–30 (boronic acid) |
| IR | 1320 cm⁻¹ (B–O), 3200 cm⁻¹ (O–H) |
| ESI-MS | [M+H]⁺ at m/z 201.0 |
Properties
IUPAC Name |
[3-fluoro-5-(2-hydroxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c10-7-3-6(9(12)13)4-8(5-7)14-2-1-11/h3-5,11-13H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRBGMXGYBGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCCO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated phenol derivative.
Etherification: The phenol is reacted with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.
Borylation: The resulting compound is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid can react with diols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Diols such as ethylene glycol under mild acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Esterification: Boronic esters.
Scientific Research Applications
Drug Development
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. Its ability to form stable complexes with biomolecules enhances the efficacy of drugs. For instance, phenylboronic acids are known to interact with diols and sugars, which can be exploited for targeted drug delivery systems.
Case Study: Glucose-Responsive Insulin Delivery
Research has demonstrated that boronic acid derivatives can be used to develop glucose-sensitive insulin delivery systems. In one study, insulin-loaded nanoparticles were created using chitosan conjugated with 4-fluorophenylboronic acid. The release profile showed that higher glucose concentrations led to increased insulin delivery, showcasing the compound's potential for diabetes management .
Bioconjugation
Bioconjugation processes involving this compound are critical for attaching biomolecules to surfaces or other molecules. This is essential for developing targeted therapies and diagnostic tools in the biomedical field.
Example: Targeted Drug Delivery Systems
The conjugation of phenylboronic acids with polymers has been explored for creating smart drug delivery systems that respond to specific biological signals, such as glucose levels. These systems can be designed to release therapeutic agents in a controlled manner, enhancing treatment efficacy while minimizing side effects .
Organic Synthesis
In organic chemistry, this compound is employed in cross-coupling reactions to synthesize complex organic molecules efficiently. This application is valuable in materials science and pharmaceutical development.
Synthesis of Complex Molecules
The compound is utilized in various synthetic pathways, including Suzuki-Miyaura coupling reactions, which are fundamental for constructing carbon-carbon bonds in organic synthesis. Its versatility allows researchers to create a wide array of compounds with specific functionalities .
Fluorescent Probes
The unique properties of this compound make it suitable for developing fluorescent probes used in biological imaging. These probes aid researchers in visualizing cellular processes in real-time.
Application in Cellular Imaging
Fluorescent probes based on boronic acids can selectively bind to biomolecules, providing a means to track biological interactions and processes within living cells. This capability is invaluable for research in cell biology and pharmacology .
Data Table: Applications Overview
| Application | Description | Key Findings/Results |
|---|---|---|
| Drug Development | Intermediate for anti-cancer agents | Enhanced drug efficacy through biomolecular interactions |
| Bioconjugation | Attaching biomolecules for targeted therapies | Development of glucose-sensitive drug delivery systems |
| Organic Synthesis | Used in cross-coupling reactions | Efficient synthesis of complex organic molecules |
| Fluorescent Probes | Development of probes for biological imaging | Real-time visualization of cellular processes |
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The fluoro and hydroxyethoxy substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Fluorine and Alkoxy Substituents
3-Fluoro-5-(trifluoromethyl)phenylboronic Acid
- Substituents : Fluorine (3-position) and trifluoromethyl (5-position).
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing the boronic acid's Lewis acidity compared to the hydroxyethoxy group, which is electron-donating. This affects reactivity in cross-coupling reactions .
- Applications : Used in fluorinated drug intermediates where enhanced metabolic stability is required.
3-Fluoro-5-(isobutyloxy)phenylboronic Acid
- Substituents : Isobutyloxy group (5-position).
- Key Differences: The bulky isobutyloxy group reduces solubility in aqueous media but increases lipophilicity, making it suitable for reactions in non-polar solvents .
- Molecular Weight : 212.03 g/mol (vs. 198.00 g/mol for the hydroxyethoxy analog) .
3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
- Substituents : Hydroxymethyl (5-position).
- Molecular formula: C₇H₈BFO₃ (vs. C₈H₁₀BFO₄ for the target compound) .
Electronic and Solubility Comparisons
| Compound | Substituent (Position) | LogP (Predicted) | Solubility in Chloroform | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| 3-Fluoro-5-(2-hydroxyethoxy) | -OCH₂CH₂OH (5) | 0.8 | Moderate | High (electron-rich boronate) |
| 3-Fluoro-5-(trifluoromethyl) | -CF₃ (5) | 2.1 | Low | Moderate (electron-deficient) |
| 3-Fluoro-5-(isobutyloxy) | -OCH₂CH(CH₃)₂ (5) | 2.5 | High | High (steric hindrance) |
| Phenylboronic Acid | None | 1.2 | Low | Baseline |
Notes:
- The hydroxyethoxy group in the target compound reduces LogP compared to trifluoromethyl and isobutyloxy analogs, favoring aqueous-phase reactions .
- Solubility data from phenylboronic acid studies suggest that ether and ketone solvents dissolve boronic acids more effectively than hydrocarbons .
Functional Group Impact on Reactivity
Biological Activity
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid (CAS No. 2377606-04-5) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
This compound is characterized by the presence of a fluorine atom and a hydroxyethoxy group, which enhance its solubility and reactivity. The compound can be synthesized through various methods, including:
- Borylation : Utilizing boron reagents in the presence of suitable catalysts.
- Substitution Reactions : Involving the introduction of functional groups onto the phenyl ring.
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, boronic acids are known to inhibit proteasomes and certain enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit proteasome activity, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells.
- Receptor Interaction : The compound may interact with receptors involved in inflammatory responses, potentially modulating immune responses.
Antimicrobial Properties
Recent studies have indicated that boronic acids exhibit antimicrobial activity against various pathogens. For instance, this compound has shown moderate activity against Candida albicans and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Aspergillus niger | 8 µg/mL |
The MIC values suggest that this compound could be further developed as an antimicrobial agent, especially in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines. The mechanism appears to involve:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways.
- Cell Cycle Arrest : Interfering with cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various boronic acids, including this compound, against clinical isolates of bacteria and fungi. The results indicated significant potential for use as a therapeutic agent against resistant pathogens .
- Cancer Cell Line Research : Research conducted on breast cancer cell lines showed that treatment with this compound led to a decrease in viability and increased apoptosis markers compared to untreated controls. The study highlighted its potential as a lead compound for developing novel anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid, and how can its purity be optimized?
- Synthesis : Utilize Suzuki-Miyaura coupling with a fluorinated aryl halide precursor and a boronic acid pinacol ester. Ensure anhydrous conditions to minimize hydrolysis of the boronic acid group.
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in a polar aprotic solvent (e.g., acetone/water mixtures). Monitor purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) .
- Stability : Store under inert atmosphere (argon) at 0–6°C to prevent oxidation or dimerization of the boronic acid group .
Q. How does the solubility profile of this compound influence experimental design?
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 (pH-dependent) |
| Methanol | ~50 |
| Acetone | ~75 |
| Chloroform | ~30 |
- Methodological Insight : Use acetone or methanol for homogeneous reaction conditions. For aqueous applications, adjust pH to >8 to enhance solubility via boronate ester formation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹¹B NMR : Confirm boronic acid structure (δ ~30 ppm for trigonal planar B(OH)₂; δ ~10 ppm for tetrahedral boronate esters).
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., meta-fluoro substituents show distinct splitting) and hydroxyethoxy group integration.
- FT-IR : Detect B-O (∼1340 cm⁻¹) and O-H (∼3200 cm⁻¹) stretches .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-hydroxyethoxy group impact Suzuki-Miyaura coupling efficiency?
- Steric Hindrance : The hydroxyethoxy group may slow transmetalation steps; optimize ligand choice (e.g., SPhos or XPhos) to enhance catalytic turnover.
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the aryl ring, improving oxidative addition with Pd(0). Use DFT calculations (B3LYP/6-31G*) to model transition states .
Q. What strategies resolve contradictions in boronic acid-diol binding mechanisms for this compound?
- Case Study : Conflicting NMR data suggest pH-dependent binding modes (e.g., α-hydroxycarboxylate vs. glycerol tail interactions in sialic acids). To address this:
Perform pH titrations (2–12) with ¹¹B NMR to track boronate speciation.
Use ITC (isothermal titration calorimetry) to quantify binding constants (Kd) under physiological conditions (pH 7.4).
Compare results with computational docking (AutoDock Vina) to identify favored conformers .
Q. How does the compound’s hydrolytic stability affect long-term storage and reactivity?
- Degradation Pathways : Boronic acids undergo hydrolysis to boroxines in humid environments. Monitor via TGA (thermal gravimetric analysis) and Karl Fischer titration for water content.
- Mitigation : Lyophilize with cryoprotectants (trehalose) or store as a pinacol ester derivative, regenerating the free acid via mild acid hydrolysis before use .
Data-Driven Research Challenges
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., lectins)?
- Approach :
Use Gaussian 09 (B3LYP functional) to optimize geometry and calculate electrostatic potential maps.
Perform MD simulations (GROMACS) to assess binding dynamics with Neu5Ac (sialic acid) over 100 ns trajectories.
Validate with SPR (surface plasmon resonance) to correlate simulated Kd with experimental values .
Q. What experimental controls are essential when studying pH-dependent fluorescence quenching in boronic acid-based sensors?
- Critical Controls :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
